molecular formula C21H25N6NaO15P2 B1140908 Deamino Dpn sodium salt CAS No. 104809-38-3

Deamino Dpn sodium salt

Cat. No.: B1140908
CAS No.: 104809-38-3
M. Wt: 686.39
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Deamino Dpn sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .

Scientific Research Applications

Deamino Dpn sodium salt is widely used in scientific research due to its role as an analog of β-nicotinamide adenine dinucleotide. Some of its applications include:

Mechanism of Action

Deamino Dpn sodium salt exerts its effects by mimicking the action of β-nicotinamide adenine dinucleotide in biochemical reactions. It acts as a cofactor for various enzymes, facilitating redox reactions and energy transfer within cells. The molecular targets include NAD-dependent dehydrogenases and oxidoreductases, which play crucial roles in cellular metabolism and energy production .

Comparison with Similar Compounds

Similar Compounds

  • β-Nicotinamide adenine dinucleotide (NAD)
  • Nicotinamide hypoxanthine dinucleotide, reduced form (Deamino NADH)
  • Nicotinic acid adenine dinucleotide sodium salt

Uniqueness

Deamino Dpn sodium salt is unique due to its structural modifications, which allow it to be used as a specific analog in biochemical studies. Unlike NAD, it lacks the amino group, which can provide insights into the role of this functional group in enzymatic reactions .

Biological Activity

Deamino Dpn sodium salt, also known as nicotinamide hypoxanthine dinucleotide sodium salt, is a significant biochemical compound with the empirical formula C21H26N6O15P2 and a molecular weight of 664.41 g/mol. It serves as an analog of β-nicotinamide adenine dinucleotide (NAD), playing a crucial role in various biochemical processes, particularly in enzyme kinetics and cellular metabolism.

This compound mimics the action of NAD by acting as a cofactor for numerous enzymes. It facilitates redox reactions essential for energy transfer within cells. This compound primarily targets NAD-dependent dehydrogenases and oxidoreductases, which are pivotal in metabolic pathways.

Applications in Research

  • Biochemistry : Utilized to study enzyme kinetics and specificity, especially in NAD-dependent reactions.
  • Molecular Biology : Employed in assays to explore cellular metabolism and energy dynamics.
  • Medicine : Investigated for its potential in addressing metabolic disorders and mitochondrial dysfunction.
  • Industry : Applied in developing biosensors and diagnostic tools due to its biochemical properties.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Feature
β-Nicotinamide adenine dinucleotide (NAD)C21H27N7O14P2Standard cofactor in redox reactions
Nicotinamide hypoxanthine dinucleotide (Deamino NADH)C21H28N6O15P2Reduced form of Deamino Dpn, involved in similar pathways
Nicotinic acid adenine dinucleotide sodium saltC21H24N6O14P2Variation with different biological activities

This compound is distinct due to its structural modifications that allow it to be a specific analog in biochemical studies, particularly lacking the amino group found in NAD, which can influence enzymatic activities.

Study 1: Enzyme Kinetics

A study focusing on the enzyme kinetics of lactate dehydrogenase demonstrated that this compound effectively inhibited the enzyme's activity at varying concentrations. The findings indicated a competitive inhibition pattern, suggesting that it could serve as a useful tool for understanding enzyme regulation mechanisms.

Study 2: Cellular Metabolism

Research conducted on mammalian cell lines revealed that this compound significantly impacted cellular respiration rates. Cells treated with this compound exhibited altered ATP production levels compared to control groups, indicating its potential role in modulating metabolic pathways.

Study 3: Mitochondrial Function

A recent investigation into mitochondrial function highlighted that this compound could enhance mitochondrial biogenesis under oxidative stress conditions. This effect was attributed to its ability to stimulate key signaling pathways involved in mitochondrial health.

Properties

IUPAC Name

sodium;[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O15P2.Na/c22-17(32)9-2-1-3-26(4-9)20-15(31)16(10(5-28)39-20)41-44(36,37)42-43(34,35)38-6-11-13(29)14(30)21(40-11)27-8-25-12-18(27)23-7-24-19(12)33;/h1-4,7-8,10-11,13-16,20-21,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37);/q;+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMOYFWBERFQAR-QYZPTAICSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)O)O)O)C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CNC5=O)O)O)O)C(=O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N6NaO15P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104809-38-3
Record name Nicotinamide hypoxanthinedinucleotide sodium salt
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